Salicylanilide

Descripción general

Descripción

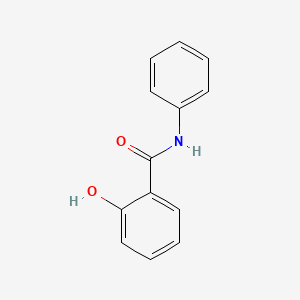

Salicilanilida es un compuesto químico que es la amida del ácido salicílico y la anilina. Se clasifica tanto como una salicilamida como una anilida. Este compuesto tiene una amplia gama de usos farmacológicos, particularmente en sus formas halogenadas. Los derivados de salicilanilida se han utilizado durante décadas en medicina humana y veterinaria como antihelmínticos, desinfectantes y agentes antifúngicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La salicilanilida se prepara convencionalmente haciendo reaccionar ácido salicílico con anilina en presencia de un agente de condensación como el tricloruro de fósforo. La reacción es exotérmica y normalmente implica la adición lenta de tricloruro de fósforo a una mezcla de ácido salicílico y anilina. La mezcla de reacción se calienta entonces a una temperatura elevada para completar la eliminación de cloruro de hidrógeno .

Métodos de Producción Industrial

En entornos industriales, la preparación de salicilanilida sigue principios similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para gestionar la naturaleza exotérmica de la reacción y garantizar altos rendimientos de salicilanilida pura. El uso de tricloruro de fósforo como agente de condensación es común debido a su eficacia para facilitar la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La salicilanilida sufre varias reacciones químicas, incluyendo:

Oxidación: La salicilanilida puede oxidarse para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la salicilanilida en sus aminas correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de halogenación suelen utilizar reactivos como el cloro o el bromo en condiciones controladas.

Principales Productos Formados

Oxidación: Quinonas

Reducción: Aminas

Sustitución: Derivados halogenados como la niclosamida, la oxiclosanida y la rafoxanida.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anthelmintic Activity

Salicylanilides have been primarily used as anthelmintic agents in both human and veterinary medicine. Notable examples include niclosamide and rafoxanide , which are effective against a range of parasitic infections. Recent studies have explored their potential repurposing for treating viral infections, particularly adenoviruses. For instance, salicylanilide derivatives demonstrated significant anti-adenovirus activity at low concentrations with minimal cytotoxic effects, suggesting their utility in antiviral drug development for immunocompromised patients .

Antiviral Properties

This compound compounds have shown promise in combating viral infections beyond their traditional use as anthelmintics. Research indicates that these compounds can inhibit adenovirus replication by targeting specific viral mechanisms:

- Mechanism of Action : Niclosamide and rafoxanide disrupt the transport of adenoviral particles from the endosome to the nuclear envelope, while oxyclozanide specifically inhibits transcription of early viral genes .

- Clinical Implications : The findings suggest that salicylanilides may be suitable candidates for further clinical evaluation as antiviral agents, particularly for treating community-acquired pneumonia caused by adenoviruses .

Antimicrobial Activity

Salicylanilides exhibit potent antimicrobial properties against various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

- Mechanisms of Action : Studies indicate that salicylanilides can disrupt bacterial membranes, leading to cell death. For example, niclosamide has been shown to exhibit antimicrobial activity through membrane disruption mechanisms .

- Combination Therapies : The potential for combining salicylanilides with other antibiotics has been explored to enhance efficacy against resistant strains. Research shows that these compounds can improve the effectiveness of existing antibiotics like gentamicin against MRSA .

Anticancer Research

Recent investigations into the anticancer properties of salicylanilides have revealed their potential as therapeutic agents in oncology.

- Mechanisms of Action : Salicylanilides may exert anticancer effects through various pathways, including:

- Case Studies :

- Rafoxanide has been studied for its ability to induce apoptosis and inhibit tumor growth in several cancer cell lines, demonstrating significant antiproliferative effects both in vitro and in vivo .

- Clinical trials are underway to assess the efficacy of these compounds in cancer treatment, highlighting their potential as repurposed drugs in oncology .

Summary Table of this compound Applications

| Application Area | Examples | Mechanisms/Effects | Clinical Relevance |

|---|---|---|---|

| Anthelmintics | Niclosamide, Rafoxanide | Effective against parasitic infections | Established use in human/veterinary medicine |

| Antiviral | Niclosamide, Oxyclozanide | Inhibit adenovirus replication | Potential for treating viral infections |

| Antimicrobial | Niclosamide | Disrupt bacterial membranes | Effective against MRSA |

| Anticancer | Rafoxanide | Induce apoptosis, inhibit tumor growth | Undergoing clinical trials |

Mecanismo De Acción

La salicilanilida ejerce sus efectos a través de diversos mecanismos dependiendo de su aplicación:

Acción antihelmíntica: Interfiere en el metabolismo energético de los parásitos desacoplando la fosforilación oxidativa.

Acción antimicrobiana: Inhibe el crecimiento bacteriano interfiriendo con la síntesis de la pared celular y la integridad de la membrana.

Acción anticancerígena: Inhibe múltiples vías de señalización como Wnt/β-catenina, mTORC1, STAT3, NF-κB y Notch, lo que lleva a una reducción de la proliferación y la supervivencia de las células tumorales

Comparación Con Compuestos Similares

La salicilanilida es única debido a su amplio espectro de actividades biológicas. Los compuestos similares incluyen:

Niclosamida: Un derivado halogenado que se utiliza como antihelmíntico y se estudia por sus propiedades anticancerígenas.

Oxiclosanida: Otro derivado halogenado con actividades antihelmínticas y antimicrobianas.

Rafoxanida: Se utiliza principalmente como flukicida en medicina veterinaria

La salicilanilida destaca por su versatilidad y la amplia investigación sobre sus diversas aplicaciones farmacológicas.

Actividad Biológica

Salicylanilide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound belongs to the class of salicylanilides, which have been traditionally used as anthelmintics in both human and veterinary medicine. Recent research has expanded the understanding of its biological properties beyond anti-parasitic effects. Notably, this compound has shown promise in combating bacterial infections, particularly those caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), as well as exhibiting anticancer properties.

This compound exhibits antimicrobial activity through several mechanisms:

- Disruption of Membrane Integrity : Studies have indicated that this compound can disrupt bacterial membranes, leading to cell lysis. This mechanism is particularly relevant for its efficacy against MRSA and other Gram-positive bacteria .

- Inhibition of Protein Synthesis : this compound may interfere with protein synthesis in bacteria, contributing to its antibacterial effects .

Efficacy Against Pathogens

Research has demonstrated that this compound and its derivatives possess significant antibacterial properties:

- Against MRSA : A study evaluated the effectiveness of this compound derivatives against MRSA strains, revealing that certain compounds showed potent activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Mycobacterial Activity : this compound has also been tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration for potential use in tuberculosis treatment .

Anticancer Properties

This compound's potential as an anticancer agent is supported by various studies indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth:

- Mechanisms of Action : The anticancer effects are believed to be mediated through multiple pathways, including:

- Uncoupling Oxidative Phosphorylation : This action leads to increased reactive oxygen species (ROS) production, promoting cancer cell death .

- Inhibition of Signaling Pathways : this compound has been shown to modulate key signaling pathways involved in cancer progression, such as Wnt/β-catenin and mTORC1 pathways .

Case Studies

- Niclosamide as a Model Compound : Niclosamide, a well-known this compound derivative, has been extensively studied for its anticancer properties. It has shown efficacy in various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Combination Therapies : Recent studies suggest that combining salicylanilides with other therapeutic agents may enhance their anticancer effects. For example, synergistic effects were observed when salicylanilides were used alongside traditional chemotherapeutics .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propiedades

IUPAC Name |

2-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEDVNSFRWHDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2593-10-4 (hydrochloride salt) | |

| Record name | Salicylanilide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021784 | |

| Record name | Salicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS] | |

| Record name | Salicylanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Salicylanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-17-2 | |

| Record name | Salicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylanilide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SALICYLANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALICYLANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP8NEY345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do salicylanilides exert their antimicrobial effects?

A: Salicylanilides demonstrate a complex mechanism of action against various microorganisms, involving multiple targets. Some studies suggest they disrupt cell membrane function, [] while others point to the inhibition of essential enzymes like two-component regulatory systems (TCS) [] or interference with energy production by disrupting the proton motive force. []

Q2: Are there specific structural features of salicylanilides that contribute to their antimicrobial activity?

A: Yes, research has revealed a strong structure-activity relationship for salicylanilides. Lipophilicity, influenced by the presence of halogen or alkyl substituents, plays a crucial role in their activity. [, ] For instance, salicylanilides halogenated at specific positions (4′,5; 2′,4′,5; 3,4′,5; 3′,4′,5; 4,4′,5; 2′,3,4′,5; 3,3′,4′,5; 2′,3,4′,5,5′) exhibit high activity in the presence of soap. [] Additionally, electron-withdrawing groups, particularly in the salicyloyl ring, enhance activity, [] while hydrophobic groups in the anilide moiety also contribute to potency. []

Q3: How does the conformation of salicylanilides influence their activity?

A: Salicylanilides typically exist in two main conformations stabilized by intramolecular hydrogen bonds: the "closed-ring" conformation (OH…O=C hydrogen bonded) and the "open-ring" conformation (NH…O hydrogen bonded). [, ] The presence and position of substituents, especially at the 3- and/or 2′(6′)-positions, can shift the equilibrium between these conformations. [] This conformational flexibility might influence their interaction with biological targets and consequently their activity.

Q4: Can you elaborate on the interaction of salicylanilides with tubulin and their potential as anticancer agents?

A: Research has identified salicylanilides as potential inhibitors of tubulin polymerization, a crucial process for cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death, suggesting their potential as anticancer agents. Notably, some salicylanilides, like compound 6 in a specific study, demonstrate similar effects on tubulin polymerization and cell cycle arrest as the known tubulin inhibitor TUB015. []

Q5: How do salicylanilides interact with the STAT3 signaling pathway?

A: Salicylanilides have shown promising activity as inhibitors of the STAT3 signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. They can reduce the levels of phosphorylated STAT3 (p-STAT3Tyr705), a crucial step in STAT3 activation, without affecting the total STAT3 protein levels. [] This selective inhibition of STAT3 phosphorylation highlights their potential as targeted anticancer therapies.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of salicylanilides?

A: Research indicates that salicylanilides are well-absorbed following oral administration. [] They are primarily metabolized in the liver, forming sulphate and glucuronide conjugates of the parent compound and various phenolic metabolites. [] Excretion occurs through both urine and bile, with radioactivity detectable in tissues like blood, kidney, liver, and fat several days post-administration. [] Interestingly, studies have observed sex-differences in both the excretion route and the proportions of urinary metabolites. []

Q7: Are there strategies to improve the delivery and targeting of salicylanilides?

A: Yes, ongoing research explores various drug delivery strategies to enhance the efficacy and reduce potential side effects of salicylanilides. One promising approach involves conjugating salicylanilides to carrier peptides, such as oligotuftsins, to improve their cellular uptake and targeting to specific tissues like glioblastoma cells. []

Q8: What analytical techniques are commonly employed for the characterization and quantification of salicylanilides?

A8: Several analytical methods are utilized for studying salicylanilides, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with fluorescence detection (HPLC-FLD), enables the separation and quantification of various halogenated salicylanilides in complex mixtures like cosmetics. [, ]

- Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to elucidate the structure and conformation of salicylanilides. [, ] Infrared (IR) spectroscopy provides information about functional groups and hydrogen bonding patterns. []

- Densitometry: This technique, coupled with thin-layer chromatography, can be employed to detect and quantify salicylanilides, using visualizing reagents like brilliant green to enhance sensitivity. []

Q9: What is the environmental impact of salicylanilides, and are there measures to mitigate potential risks?

A: While salicylanilides offer several benefits, it is essential to consider their potential environmental impact. Some salicylanilides, like compound 4c in a particular study, demonstrated reduced toxicity in fish (Danio rerio) compared to the parent compound niclosamide, highlighting the possibility of designing safer alternatives. [] Additionally, research focusing on the biodegradability and environmental fate of salicylanilides is crucial to ensure their responsible use and minimize potential ecological risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.